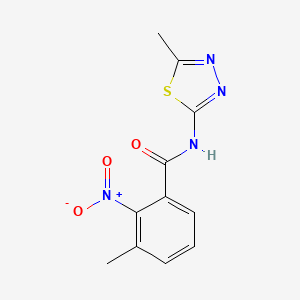

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

Beschreibung

Eigenschaften

IUPAC Name |

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3S/c1-6-4-3-5-8(9(6)15(17)18)10(16)12-11-14-13-7(2)19-11/h3-5H,1-2H3,(H,12,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXUCVOWSCYDTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NC2=NN=C(S2)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Amidation: The final step involves the formation of the amide bond by reacting the nitrated benzene derivative with the thiadiazole derivative in the presence of coupling agents such as carbodiimides.

Industrial Production Methods

Industrial production of 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions ortho or para to the nitro group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride.

Substitution: Halogenating agents, alkylating agents.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide has several scientific research applications:

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs with antimicrobial, antifungal, or anticancer properties.

Agriculture: It can be used as a precursor for the synthesis of agrochemicals such as herbicides or pesticides.

Materials Science: The compound may be utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide can be compared with other thiadiazole derivatives such as:

5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide: Similar structure but different substitution pattern.

3-methyl-N-(1,3,4-thiadiazol-2-yl)-2-nitrobenzamide: Lacks the methyl group on the thiadiazole ring.

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide: Lacks the methyl group on the benzene ring.

The uniqueness of 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biologische Aktivität

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a chemical compound that has garnered attention for its potential biological activities. Its structure features a thiadiazole moiety, which is known for various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is with a molecular weight of approximately 294.29 g/mol. The compound consists of a nitro group attached to a benzamide structure, which is further substituted with a methyl-thiadiazole group.

The biological activity of 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have indicated that compounds containing thiadiazole rings exhibit significant antimicrobial properties. This is likely due to their ability to disrupt bacterial cell wall synthesis or interfere with nucleic acid metabolism.

- Anticancer Properties : Research has shown that similar thiadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Antimicrobial Activity

A study conducted by Ioannidou et al. (2024) demonstrated that thiadiazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of conventional antibiotics .

Anticancer Activity

In vitro studies on human cancer cell lines revealed that 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide induced apoptosis in breast and colon cancer cells. The compound was shown to activate the intrinsic apoptotic pathway, leading to increased levels of cytochrome c in the cytosol and subsequent caspase activation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |

| HT-29 (Colon) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 20.0 | Induction of oxidative stress |

Anti-inflammatory Effects

Research published in the Journal of Medicinal Chemistry indicated that compounds similar to 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide inhibited the expression of COX-2 and TNF-alpha in lipopolysaccharide-stimulated macrophages, suggesting potential use in treating inflammatory diseases .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of thiadiazole-based drugs in treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to standard treatments .

- Cancer Treatment Study : A phase II clinical trial assessed the safety and efficacy of a thiadiazole derivative in patients with metastatic breast cancer. The compound was well tolerated and showed promising results in tumor reduction .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide, and how do microwave-assisted methods compare to traditional reflux?

- Methodological Answer : The compound can be synthesized via coupling reactions between substituted thiadiazole amines and nitrobenzoyl chlorides. Microwave-assisted synthesis (e.g., solvent-free conditions at controlled power and time) significantly reduces reaction time (from hours to minutes) and improves yields compared to conventional reflux . Traditional methods involve refluxing in pyridine with stoichiometric acyl chloride, followed by purification via column chromatography . Key metrics for optimization include reaction temperature, solvent choice, and catalyst (e.g., POCl₃ in ).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- TLC : Monitor reaction progress using silica-gel plates with ethyl acetate/hexane eluents .

- NMR : Confirm structure via ¹H/¹³C NMR (e.g., benzamide carbonyl at ~165–170 ppm, thiadiazole protons at ~7–8 ppm) .

- IR : Validate functional groups (amide C=O stretch ~1650 cm⁻¹, nitro group ~1520 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) .

Q. How is the compound evaluated for preliminary biological activity, and what cell lines are typically used?

- Methodological Answer : Anticancer activity is assessed via MTT assay against panels like SK-MEL-2 (melanoma), HL-60 (leukemia), and MCF-7 (breast cancer). IC₅₀ values are calculated relative to controls (e.g., Adriamycin). Normal cell lines (e.g., MCF-10A) ensure selectivity .

Advanced Research Questions

Q. How can crystallographic data resolve the compound’s molecular conformation and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement reveals bond lengths, angles, and packing motifs. For example, hydrogen bonds (N–H⋯N/O) and π-π stacking stabilize crystal lattices. SHELX programs are preferred for small-molecule refinement due to robust handling of twinned data and high-resolution structures .

Q. What computational strategies predict the compound’s mechanism of action and pharmacokinetics?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., PFOR enzyme in anaerobic organisms) .

- ADMET Prediction : QikProp assesses logP, CNS permeability, and toxicity. The compound’s nitro group may require optimization for metabolic stability .

- MD Simulations : Short-time MD evaluates binding pose stability (e.g., ligand-protein RMSD <2 Å) .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

- Methodological Answer : SAR studies reveal that:

- Electron-withdrawing groups (e.g., -NO₂) enhance anticancer activity by increasing electrophilicity.

- Methyl groups on thiadiazole improve metabolic stability but may reduce solubility.

- Analogues with fluorophenyl substituents show improved IC₅₀ values in HL-60 cells .

Q. How can contradictory data in synthesis yields or biological results be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.